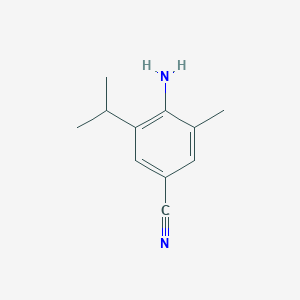

4-Amino-3-isopropyl-5-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methyl-5-propan-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-5,7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIASLYEZUHZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Aminobenzonitrile Motifs in Medicinal and Organic Chemistry

The aminobenzonitrile motif is a cornerstone in both medicinal and organic chemistry due to the versatile reactivity of its amino and nitrile functional groups. solubilityofthings.com This structural framework serves as a pivotal intermediate and building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. solubilityofthings.com

In medicinal chemistry, the aminobenzonitrile core is present in numerous biologically active compounds. The nitrile group often acts as a bioisostere for a ketone or other functional groups, engaging in polar interactions with biological targets. nih.gov Furthermore, the electronic properties of the nitrile can influence the metabolic stability of the aromatic ring, a desirable trait in drug design. nih.gov Several marketed drugs are based on related nicotinonitrile (a pyridine (B92270) ring with a nitrile) or cyanoquinoline scaffolds, highlighting the therapeutic importance of this chemical class. cardiff.ac.ukekb.eg For instance, 2-aminobenzonitriles are key precursors in the synthesis of 4-aminoquinolines, a class of compounds known for their antimalarial activity. cardiff.ac.uk

In organic chemistry, aminobenzonitriles are valued for their synthetic utility. solubilityofthings.com For example, 4-aminobenzonitrile (B131773) is used as a derivatization reagent and a monomer in the creation of polymers with specific optical or electronic properties, such as polythiophenes with azobenzene (B91143) moieties. sigmaaldrich.com The presence of both a nucleophilic amino group and an electrophilic nitrile group (which can be hydrolyzed to a carboxylic acid or reduced to an amine) allows for a diverse range of chemical transformations.

Table 2: Examples of Bioactive Compounds Featuring Aminobenzonitrile or Related Scaffolds This table showcases the diversity of applications for the broader class of compounds.

| Compound | Scaffold Type | Therapeutic Application/Significance | Reference |

| Milrinone | Cyanoquinoline (related) | Phosphodiesterase inhibitor used for heart failure. nih.govekb.eg | nih.govekb.eg |

| Olprinone | Cyanoquinoline (related) | Phosphodiesterase inhibitor used for heart failure. nih.govekb.eg | nih.govekb.eg |

| Bosutinib | Nicotinonitrile (related) | Kinase inhibitor used in cancer therapy. | ekb.eg |

| Chloroquine | 4-Aminoquinoline (synthesized from aminobenzonitriles) | Antimalarial drug. | cardiff.ac.uk |

Foundational Concepts in Chemical Synthesis and Molecular Design Relevant to 4 Amino 3 Isopropyl 5 Methylbenzonitrile

The study and potential application of a molecule like 4-Amino-3-isopropyl-5-methylbenzonitrile are grounded in the core principles of chemical synthesis and molecular design.

Chemical Synthesis is the process of constructing complex chemical compounds from simpler starting materials through a series of chemical reactions. britannica.com This process involves the deliberate breaking of existing chemical bonds and the formation of new ones to achieve a target structure. britannica.comebsco.com The synthesis of a polysubstituted aromatic compound such as this compound would require a multi-step pathway. msu.edu Key tasks in such an organic synthesis include:

Constructing the Carbon Framework : Assembling the basic molecular skeleton. msu.edu

Functional Group Interconversion : Introducing and modifying functional groups (like amino, nitrile, isopropyl, and methyl) onto the benzene (B151609) ring. msu.edu Common methods for preparing aminobenzonitriles include the reduction of corresponding nitrobenzonitriles or the amination of halobenzonitriles. benchchem.com

Process Optimization : Ensuring the synthetic route is efficient, reproducible, and provides a reasonable reaction yield. msu.eduwikipedia.org

Molecular Design is an engineering approach used to create novel molecules with specific, desirable properties. mindthegraph.comwiley-vch.de Chemists and computational scientists design molecules by strategically arranging atoms and functional groups. mindthegraph.com For a compound like this compound, the principles of molecular design suggest its utility as a "building block". enamine.net Its distinct functional groups are positioned to allow for further, specific chemical modifications.

Modern molecular design heavily relies on computational techniques:

Computer-Aided Molecular Design (CAMD) : Uses software to simulate molecular behavior and predict properties, helping to prioritize which compounds to synthesize. mindthegraph.comalliedacademies.org

Structure-Activity Relationship (SAR) : Aims to understand how the three-dimensional structure of a molecule relates to its chemical or biological activity. wiley-vch.de The specific substitution pattern of this compound would be a key factor in any SAR study.

Overview of Academic Research Trajectories for Complex Chemical Compounds

Strategic Precursor Synthesis for the Benzonitrile Core

The construction of the core benzonitrile structure requires strategic implementation of reactions to introduce the amino, isopropyl, methyl, and nitrile functionalities onto the benzene (B151609) ring with correct regioselectivity.

A common strategy for synthesizing substituted anilines involves the halogenation of an aromatic ring followed by amination. beilstein-journals.org In the context of this compound, this would likely begin with a suitably substituted benzene derivative.

The halogenation of benzene and its derivatives is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com To achieve the desired substitution pattern, a Lewis acid catalyst such as ferric halides (FeX₃) or aluminum halides (AlX₃) is typically employed to activate the halogen, making it a more potent electrophile. libretexts.org The reaction proceeds through the attack of the aromatic ring on the activated halogen, forming a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.comlibretexts.org For a substrate with existing alkyl groups, the directing effects of these groups would guide the position of halogenation.

Following halogenation, the introduction of the amino group can be achieved through various amination methods, such as nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed C-N cross-coupling reactions. beilstein-journals.org

A potential, though less direct, approach could involve the halogenation of azobenzene (B91143) derivatives. Mechanochemical methods have been developed for the selective halogenation of C-H bonds in unsymmetrically substituted azobenzenes using N-halosuccinimides. beilstein-journals.org Depending on the substituents present, this can proceed with or without a palladium catalyst. beilstein-journals.org Subsequent cleavage of the azo group would then yield the corresponding aniline.

The nitrile group is a key functional group in this compound and can be introduced onto an aromatic system through several methods. numberanalytics.comstudysmarter.co.ukspectroscopyonline.com One of the most established methods is the Sandmeyer reaction, where a primary aromatic amine is diazotized with nitrous acid, and the resulting diazonium salt is then treated with a copper(I) cyanide salt to introduce the nitrile group.

Alternatively, palladium-catalyzed cyanation reactions have emerged as a powerful tool for the synthesis of aromatic nitriles. These reactions typically involve the cross-coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a suitable ligand. Nickel-catalyzed deaminative cyanation of Katritzky pyridinium salts with Zn(CN)₂ also provides a route to convert primary alkyl amines to alkyl nitriles. organic-chemistry.org

Furthermore, direct C-H cyanation offers a more atom-economical approach. For instance, copper-catalyzed radical relay has been used for the site-selective cyanation of the sp² C-H bond of allenes to produce allenyl nitriles. organic-chemistry.org While not directly applicable to benzene rings, this highlights the ongoing development of direct cyanation methods. For tertiary amines, ruthenium-catalyzed oxidative cyanation with sodium cyanide can yield α-aminonitriles. organic-chemistry.org

A widely used and highly effective method for the synthesis of anilines is the reduction of nitroaromatic compounds. beilstein-journals.org This approach offers high chemoselectivity and is tolerant of many other functional groups. nih.govacs.org For the synthesis of this compound, a plausible route would involve the nitration of 3-isopropyl-5-methylbenzonitrile, followed by the reduction of the nitro group.

Several methods exist for the reduction of nitroarenes to anilines. Catalytic hydrogenation using various metal catalysts such as palladium, platinum, or nickel on a solid support is a common and efficient method. nih.govspringernature.com Supported gold nanoparticles have also been shown to be highly chemoselective for the reduction of nitro groups, even in the presence of other reducible functionalities like double bonds, carbonyls, and nitriles. nih.gov

More recently, electrochemical methods have been developed for the reduction of nitrobenzenes. acs.org These methods can operate at room temperature in aqueous solutions and avoid the need for high-pressure hydrogen gas or sacrificial reagents, offering a more sustainable synthetic route. acs.org

Derivatization and Functionalization of the this compound Scaffold

Once the this compound scaffold is synthesized, its amino and aromatic functionalities can be further derivatized to create a diverse range of more complex molecules.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The amino group of this compound makes it an ideal substrate for various MCRs.

One of the most well-known MCRs is the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. beilstein-journals.orgbeilstein-journals.org By using this compound as the amine component, a wide variety of complex, peptide-like structures can be generated. A three-component version of the Ugi reaction, which omits the carboxylic acid, can also be employed. nih.gov

The Strecker reaction, the first described MCR, involves the reaction of an amine, an aldehyde or ketone, and a cyanide source to produce an α-amino nitrile. nih.govresearchgate.net This reaction could be used to introduce an additional α-amino nitrile moiety to a molecule derived from this compound.

The Doebner reaction provides a route to quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov Employing this compound in a Doebner reaction would lead to the formation of highly substituted quinoline derivatives.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. frontierspecialtychemicals.com The aromatic ring of this compound, if appropriately halogenated, can participate in these reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming aryl-aryl bonds by coupling an aryl halide or triflate with an organoboron compound, such as a boronic acid or boronate ester. frontierspecialtychemicals.com This would allow for the introduction of a wide range of aryl or heteroaryl substituents onto the this compound scaffold.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org By first halogenating the aromatic ring of this compound, it can be coupled with various terminal alkynes to generate aryl-alkyne derivatives. These alkynes can then be further transformed, for example, through hydrogenation, to produce alkyl-substituted derivatives. chemrxiv.orgrsc.org The Sonogashira coupling has been successfully applied in the synthesis of modified uracil peptide nucleic acids, demonstrating its compatibility with complex, functionalized molecules. researchgate.net

Table of Synthetic Reactions and Key Features

| Reaction Type | Subsection | Description | Key Reagents/Catalysts |

|---|---|---|---|

| Halogenation-Amination | 2.1.1 | Sequential introduction of a halogen and then an amino group onto the aromatic ring. | Halogens (Cl₂, Br₂), Lewis Acids (FeX₃, AlX₃), Aminating agents. masterorganicchemistry.comlibretexts.org |

| Cyanation Reactions | 2.1.2 | Introduction of the nitrile group onto the aromatic system. | CuCN (Sandmeyer), Pd catalysts, Zn(CN)₂. organic-chemistry.org |

| Nitroaromatic Reduction | 2.1.3 | Reduction of a nitro group to an amino group to form the aniline derivative. | H₂, Metal catalysts (Pd, Pt, Au), Electrochemical methods. nih.govacs.org |

| Multicomponent Reactions (MCRs) | 2.2.1 | One-pot reactions combining three or more components to build complex molecules. | Aldehydes, isocyanides, carboxylic acids (Ugi), pyruvic acid (Doebner). nih.govbeilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | 2.2.2 | Formation of C-C bonds (aryl-aryl or aryl-alkyne) from a halogenated precursor. | Pd catalysts, organoborons (Suzuki), terminal alkynes, Cu(I) (Sonogashira). frontierspecialtychemicals.comwikipedia.orgorganic-chemistry.org |

Metal-Catalyzed Oxidative Transformations and C-X Bond Formations

The construction of the C-N bond in aromatic systems is a cornerstone of modern organic synthesis, with metal-catalyzed cross-coupling reactions being a primary tool. nih.gov For a molecule like this compound, methods such as the Buchwald-Hartwig amination offer a theoretical pathway. nih.gov This would involve the palladium-catalyzed coupling of a halo-benzonitrile precursor (e.g., 4-halo-3-isopropyl-5-methylbenzonitrile) with an ammonia equivalent. The efficiency of such reactions is heavily dependent on the choice of ligand, base, and solvent. whiterose.ac.ukresearchgate.net

Another advanced approach is the direct C-H amination, which represents a more atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials. nih.gov Transition-metal catalysts, particularly those based on rhodium and iridium, have been developed for direct C-H amination using organic azides as the nitrogen source. nih.gov In a hypothetical synthesis, a catalyst could be used to directly install the amino group onto a 3-isopropyl-5-methylbenzonitrile backbone. The mechanism often involves a chelation-assisted C-H bond cleavage, formation of a metal-nitrenoid intermediate, and subsequent C-N bond formation. nih.gov

Furthermore, the interaction of metal catalysts with the nitrile group itself is a consideration. Studies on the reaction of fluorinated benzonitriles with nickel(0) complexes have shown that C-CN bond activation can occur, leading to oxidative addition products. acs.org While this represents a potential side reaction, it also opens avenues for alternative synthetic strategies involving C-C bond formation or functionalization adjacent to the nitrile group.

Biocatalytic Approaches for Stereoselective Amination and Chiral Compound Synthesis

Biocatalysis provides a powerful, green alternative for the synthesis of chiral amines with high enantioselectivity. researchgate.netnih.gov Enzymes such as transaminases (TAs) and reductive aminases (RedAms) are particularly relevant. researchgate.net Transaminases catalyze the transfer of an amino group from a donor, like isopropylamine or alanine, to a ketone, while RedAms mediate the reductive amination of ketones with amines. frontiersin.orgresearchgate.net

While no direct biocatalytic synthesis of this compound has been documented, a plausible biocatalytic route could begin with a prochiral ketone precursor, such as 1-(4-cyano-2-isopropyl-6-methylphenyl)ethan-1-one. The asymmetric amination of this ketone, catalyzed by an engineered transaminase, could yield a chiral amine intermediate. The high stereoselectivity of these enzymes is a significant advantage for producing enantiopure compounds, which is critical in the pharmaceutical industry. frontiersin.orgnih.gov

The practical application of biocatalysts often requires protein engineering to enhance stability and broaden substrate scope, especially for bulky aromatic substrates. researchgate.netnih.gov Directed evolution and rational design have successfully created enzyme variants capable of converting complex ketones into chiral amines, as famously demonstrated in the synthesis of sitagliptin. nih.govresearchgate.net

| Enzyme Class | Reaction Type | Co-factor/Co-substrate | Potential Application |

| Transaminase (TA) | Asymmetric amination of a ketone | Pyridoxal 5'-phosphate (PLP), Amine donor | Synthesis of a chiral amine from a ketone precursor. nih.govnih.gov |

| Reductive Aminase (RedAm) | Reductive amination of a ketone | NAD(P)H, Amine | Synthesis of secondary or primary amines. researchgate.netresearchgate.net |

| Amine Dehydrogenase (AmDH) | Reductive amination of a ketone | NAD(P)H, Ammonia | Direct synthesis of primary amines from ketones using ammonia. nih.govnih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Benzonitrile Ring

Electrophilic Substitution: The reactivity of the this compound ring towards electrophiles is governed by the combined influence of its four substituents. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. libretexts.orgbyjus.com The alkyl groups (-CH(CH₃)₂ and -CH₃) are also activating and ortho-, para-directing. masterorganicchemistry.com Conversely, the nitrile group (-CN) is a deactivating, meta-directing group. masterorganicchemistry.comlibretexts.org

The strong activation provided by the amino group makes the ring highly susceptible to electrophilic aromatic substitution, but this can also lead to challenges like overreaction (e.g., polyhalogenation) and oxidative side reactions. libretexts.org To control the reactivity and regioselectivity, the amino group's activating influence can be attenuated by converting it to an amide (e.g., acetanilide), which can be hydrolyzed back to the amine after the substitution step. libretexts.org The positions open for substitution are C2 and C6. Given the steric hindrance from the adjacent isopropyl and methyl groups, substitution at C2 would be favored over C6.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction requires an aromatic ring to be electron-poor, typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. libretexts.orgwikipedia.orgmasterorganicchemistry.com The nitrile group is an EWG and can activate a ring for SNAr. libretexts.org A hypothetical precursor like 4-fluoro-3-isopropyl-5-methylbenzonitrile could potentially undergo nucleophilic substitution at the C4 position. However, the electron-donating alkyl groups at the C3 and C5 positions would counteract the activating effect of the nitrile group, making the reaction less favorable compared to systems with multiple EWGs. masterorganicchemistry.com The mechanism proceeds through a negatively charged Meisenheimer complex, which is stabilized by the EWG. wikipedia.org

Regioselective Synthesis and Isomer Control in Benzonitrile Chemistry

The synthesis of a polysubstituted benzene derivative like this compound requires meticulous planning of the sequence of reactions to ensure correct isomer formation. ucalgary.ca The directing effects of the substituents are paramount in determining the outcome of each synthetic step. ucalgary.calibretexts.org

A common strategy for introducing an amino group is through the nitration of an aromatic ring followed by reduction of the resulting nitro group. youtube.com The challenge lies in controlling the regioselectivity of the nitration step on a pre-substituted ring. For instance, nitrating 3-isopropyl-5-methylbenzonitrile would be complex. The alkyl groups direct ortho/para, while the nitrile group directs meta. This would lead to a mixture of isomers that could be difficult to separate.

An alternative strategy might involve starting with a compound where the key regiochemistry is already established. For example, one could start with a 1,3-disubstituted benzene and introduce the remaining groups sequentially. google.com If a mixture of isomers is unavoidable, separation techniques become critical. One method involves the selective chemical reduction of less sterically hindered nitro-isomers to anilines, which can then be separated from the unreacted, more hindered nitro-isomer. google.com Achieving high regioselectivity in the synthesis of tetrasubstituted olefins and arenes is a significant challenge that often requires multi-step, catalyst-controlled processes. acs.orgacs.org

Optimization of Synthetic Pathways and Scalability Considerations for Aminobenzonitrile Production

Transitioning a synthetic route from laboratory-scale to industrial production necessitates comprehensive optimization and scalability assessment. otavachemicals.com This involves refining reaction conditions to maximize yield, purity, and efficiency while minimizing cost and waste.

Reaction Condition Engineering (Temperature, Solvent Systems, Catalytic Loadings)

Every parameter in a synthetic step can influence the outcome. In metal-catalyzed cross-coupling reactions, the solvent plays a crucial role in catalyst stability, reaction rate, and selectivity. whiterose.ac.ukresearchgate.netrsc.org For example, the dissociation of a common palladium precatalyst, palladium acetate, into its active monomeric form is influenced by the solvent's dipole moment. whiterose.ac.uk Catalyst loading is another critical factor; it must be minimized to reduce costs without compromising reaction time or yield. Temperature affects reaction kinetics, but higher temperatures can also lead to catalyst decomposition or the formation of degradation products.

The following table illustrates a hypothetical optimization of a palladium-catalyzed amination step for a halo-benzonitrile precursor.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2.0 | Toluene | 100 | 24 | 65 |

| 2 | 1.0 | Toluene | 100 | 24 | 58 |

| 3 | 2.0 | Dioxane | 100 | 18 | 75 |

| 4 | 2.0 | THF | 65 | 24 | 40 |

| 5 | 1.5 | Dioxane | 110 | 12 | 82 |

| 6 | 1.5 | Dioxane | 100 | 16 | 85 |

Purity Profiling and Management of Process-Related Impurities

Impurity profiling is the identification and quantification of all potential contaminants in an active pharmaceutical ingredient (API) or fine chemical. registech.comnumberanalytics.com Impurities can arise from various sources, including raw materials, intermediates, catalysts, side reactions, and degradation during manufacturing or storage. numberanalytics.com

In the synthesis of this compound, potential impurities could include isomers from non-selective reactions, by-products from over-reaction (e.g., di-halogenation), or residual starting materials and catalysts. registech.com A robust analytical program using techniques like LC-MS and NMR is essential to detect and identify these impurities. spirochem.com Once an impurity's structure is determined, it is often necessary to synthesize it as a reference standard. spirochem.comsymeres.com This allows for the development and validation of analytical methods to quantify the impurity and ensure it remains below regulatory thresholds. symeres.com This understanding of impurity formation mechanisms is crucial for optimizing the synthetic process to minimize their generation. spirochem.com

| Potential Impurity | Likely Source |

| Isomeric Aminobenzonitriles | Lack of regioselectivity in nitration or electrophilic substitution steps. google.com |

| Di-halogenated precursors | Over-reaction during a halogenation step. libretexts.org |

| Unreacted Halo-benzonitrile | Incomplete cross-coupling or substitution reaction. |

| Oxidized by-products | Oxidation of the electron-rich aniline ring. libretexts.org |

| Residual Palladium | Carry-over from a metal-catalyzed step. numberanalytics.com |

Principles of Rational Molecular Design Applied to Benzonitrile Scaffolds

The process of rational design applied to benzonitrile scaffolds typically involves several key steps:

Target Identification and Validation: Understanding the biological target (e.g., an enzyme or receptor) or the desired material property is the first step.

Lead Compound Discovery: A "lead" molecule, which shows some desired activity, is identified. This could be a natural product, a compound from a high-throughput screen, or a known inhibitor. For instance, various substituted benzonitriles have been identified as inhibitors of enzymes like HIV-1 reverse transcriptase. nih.gov

Structure-Based or Ligand-Based Design: If the three-dimensional structure of the target is known, structure-based design can be employed to design ligands that fit precisely into the binding site. In the absence of a target structure, ligand-based methods, such as quantitative structure-activity relationship (QSAR) studies, are used to build models based on the properties of known active and inactive molecules. nih.gov

Scaffold Hopping and Derivatization: This involves modifying the lead compound by altering its core structure (scaffold) or by adding or modifying substituents. For the this compound scaffold, this would involve exploring variations of the amino, isopropyl, and methyl groups, or introducing new substituents at other positions on the benzene ring. rsc.org

The ultimate goal is to optimize the interactions of the benzonitrile derivative with its target, leading to improved efficacy and selectivity.

Systematic Structure-Activity Relationship (SAR) Profiling of Substituted Benzonitrile Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological activity. mdpi.comfrontiersin.orgfrontiersin.org For substituted benzonitrile analogs, a systematic approach is employed to correlate changes in the molecular structure with changes in a measured biological response. researchgate.netnih.gov

A typical SAR study on benzonitrile analogs would involve the synthesis of a library of compounds where the substituents on the benzene ring are systematically varied. For the this compound core, this could include:

Altering the size and electronics of the alkyl groups (e.g., replacing isopropyl with ethyl or tert-butyl).

Changing the position of the substituents on the ring.

Modifying the amino group (e.g., converting it to an amide or a substituted amine).

Introducing new functional groups, such as halogens or hydroxyl groups, at available positions.

The biological activity of each analog is then determined through in vitro or in vivo assays. The resulting data is analyzed to identify key structural motifs that are either beneficial or detrimental to the desired activity. For example, a QSAR study on 2-arylsulfonyl-6-substituted benzonitriles as HIV-1 reverse transcriptase inhibitors revealed that an amino group at a specific position was advantageous for improving activity. nih.gov

The insights gained from SAR profiling are invaluable for the rational design of more potent and selective compounds. researchgate.netnih.gov

Influence of Isopropyl, Methyl, and Amino Substituents on Molecular Interactions and Selectivity

The specific substituents on the this compound ring—the isopropyl, methyl, and amino groups—play a crucial role in defining its molecular interactions and, consequently, its biological selectivity. nih.govsigmaaldrich.com

The isopropyl and methyl groups on the benzonitrile ring primarily exert steric and electronic effects that influence ligand binding. nih.govnih.gov

Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. This can subtly influence the electron density of the benzene ring and the properties of the adjacent amino and nitrile groups, which in turn can affect interactions with the target molecule.

| Alkyl Group | Relative Size | Primary Effect on Binding | Potential Interaction Type |

| Methyl | Smaller | Fills small hydrophobic pockets | Van der Waals |

| Isopropyl | Larger | Occupies larger hydrophobic regions; can cause steric hindrance | Van der Waals; potential for steric clashes |

This table illustrates the general steric contributions of methyl and isopropyl groups to ligand binding.

The amino (-NH2) group at the 4-position is a key functional group that can significantly influence the binding affinity and selectivity of the molecule. nih.govnih.gov

Hydrogen Bonding: The amino group has two hydrogen atoms that can act as hydrogen bond donors and a lone pair of electrons on the nitrogen that can act as a hydrogen bond acceptor. This allows for the formation of strong and directional hydrogen bonds with specific residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's binding site. nih.gov

Charge Transfer Interactions: The amino group is a strong electron-donating group, which increases the electron density of the benzene ring. This can facilitate charge-transfer interactions with electron-deficient aromatic systems within a binding site. Studies on other amino-substituted aromatic compounds have shown that the pKa of the amino group is influenced by other substituents on the ring, which can affect its ionization state and interaction potential at physiological pH. nih.gov

| Interaction Type | Role of Amino Group | Potential Interacting Partner in a Protein |

| Hydrogen Bond Donor | Provides N-H groups | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl Oxygen |

| Hydrogen Bond Acceptor | Nitrogen lone pair | Not a primary role, but possible |

| Charge Transfer | Electron-rich aromatic system | Electron-deficient amino acid residues (e.g., Tryptophan, Tyrosine) |

This table summarizes the key molecular interactions involving the amino group.

Although this compound itself is not halogenated, the introduction of halogens (F, Cl, Br, I) is a common strategy in drug design to modulate a molecule's properties. researchgate.netresearchgate.net Halogenation of the benzonitrile scaffold would be expected to have several effects:

Lipophilicity: Halogens generally increase the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross cell membranes and its distribution in the body.

Electronic Effects: Halogens are electron-withdrawing through an inductive effect, which can alter the electron distribution of the benzene ring and influence the pKa of the amino group and the reactivity of the nitrile group.

Halogen Bonding: Heavier halogens (Cl, Br, I) can participate in halogen bonds, which are non-covalent interactions with electron-donating atoms like oxygen or nitrogen. This can provide an additional specific interaction with a target protein. researchgate.net

Metabolic Stability: The introduction of a halogen can block sites of metabolism, potentially increasing the half-life of the compound.

| Halogen | Electronegativity | Size | Expected Impact on Lipophilicity | Potential for Halogen Bonding |

| F | High | Small | Moderate increase | Weak |

| Cl | High | Medium | Significant increase | Moderate |

| Br | Medium | Large | High increase | Strong |

| I | Low | Very Large | Very high increase | Very Strong |

This table outlines the general effects of introducing different halogens to an aromatic scaffold.

Conformational Analysis and Dynamic Behavior of the Benzonitrile Framework

The three-dimensional shape and flexibility of a molecule are critical for its interaction with a biological target. Conformational analysis of the this compound framework helps to understand its preferred spatial arrangement and dynamic behavior. rsc.orgnobelprize.org

The benzene ring itself is planar, but the substituents can rotate around their single bonds. The rotation of the isopropyl group, in particular, can be sterically hindered by the adjacent methyl and amino groups. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to predict the most stable conformations and the energy barriers for rotation. rsc.org

The flexibility of the molecule is also important. Some receptors may require a ligand to adopt a specific conformation to bind (a "lock-and-key" model), while others may be more flexible and can adapt to the ligand (an "induced-fit" model). Understanding the conformational landscape of this compound and its derivatives is therefore essential for predicting their binding modes and for designing molecules with improved shape complementarity to their targets. nobelprize.org

Conclusion and Future Research Directions in 4 Amino 3 Isopropyl 5 Methylbenzonitrile Chemistry

Synthesis of Current Knowledge and Methodological Advancements

The current body of knowledge on 4-Amino-3-isopropyl-5-methylbenzonitrile is predominantly centered on its synthesis. While detailed physicochemical and spectroscopic data remain limited in publicly accessible research literature, a patented method provides a clear pathway to its preparation. This synthesis highlights the methodological advancements in creating sterically hindered aminobenzonitriles, which can be challenging to produce using conventional methods.

The established synthesis of this compound involves a multi-step process that underscores the strategic application of modern organic chemistry techniques. The presence of bulky isopropyl and methyl groups on the benzene (B151609) ring necessitates carefully chosen reagents and reaction conditions to achieve the desired product. The amino and nitrile functionalities offer reactive sites for a variety of subsequent chemical transformations, positioning this compound as a valuable building block in synthetic chemistry.

Below is a data table summarizing the key aspects of the known synthesis of this compound:

| Step | Reactants | Reagents | Key Transformation |

| 1 | 4-iodo-2-isopropyl-6-methylaniline | Potassium hexacyanoferrate(II) trihydrate, XantPhos Pd G3, Potassium acetate | Cyanation |

| 2 | This compound | Diisobutylaluminum hydride | Reduction of nitrile to aldehyde |

This synthetic route demonstrates a practical approach to accessing this polysubstituted benzonitrile, opening the door for its use in further chemical synthesis.

Identification of Emerging Research Frontiers for the Benzonitrile Class

The broader class of benzonitrile derivatives is at the forefront of several exciting areas of chemical research. These emerging frontiers provide a context for the potential future importance of this compound.

One of the most dynamic areas is in materials science , particularly in the development of organic light-emitting diodes (OLEDs). Benzonitrile derivatives are being extensively investigated as components of molecules exhibiting thermally activated delayed fluorescence (TADF). acs.orgnih.gov The electron-withdrawing nature of the nitrile group, when combined with suitable electron-donating moieties, can lead to materials with tunable photophysical and electrochemical properties. acs.orgnih.gov This makes them promising candidates for next-generation displays and lighting technologies.

In the realm of medicinal chemistry , benzonitrile-containing compounds are indispensable. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other polar interactions with biological targets. Substituted benzonitriles are integral to the structure of numerous pharmaceuticals and are actively being explored for new therapeutic applications. nbinno.com Their versatility as synthetic intermediates allows for the creation of diverse molecular libraries for drug discovery. nbinno.com

Furthermore, the unique electronic properties of benzonitriles make them of interest in the field of astrochemistry . The detection of benzonitrile in interstellar space has spurred research into its formation and its role as a precursor to more complex polycyclic aromatic hydrocarbons (PAHs). bmsis.org

A summary of these emerging research frontiers is presented in the following table:

| Research Area | Application of Benzonitriles | Key Properties Utilized |

| Materials Science | Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs | Electron-accepting nature, tunable photophysical properties. acs.orgnih.gov |

| Medicinal Chemistry | Scaffolds and intermediates for drug discovery | Bioisosteric replacement, hydrogen bonding capabilities. nbinno.com |

| Agrochemicals | Synthesis of novel pesticides and herbicides | Versatility in chemical modification. nbinno.com |

| Dyes and Pigments | Core structures for chromophores | Extended π-conjugation and electronic tuning. nbinno.com |

| Astrochemistry | Precursors for polycyclic aromatic hydrocarbons (PAHs) | Reactivity in interstellar environments. bmsis.org |

Unaddressed Research Questions and Potential Applications for this compound

Despite the documented synthesis of this compound, a number of research questions remain unanswered, and its full application potential is yet to be realized.

Unaddressed Research Questions:

Detailed Physicochemical Characterization: There is a notable lack of comprehensive data on the physical and chemical properties of this compound. A thorough investigation of its solubility, melting point, spectroscopic characteristics (NMR, IR, UV-Vis), and crystallographic structure would be invaluable for its future use.

Reactivity Profile: A systematic study of the reactivity of the amino and nitrile groups in the presence of the sterically demanding isopropyl and methyl substituents is needed. Understanding how this steric hindrance affects reaction kinetics and regioselectivity is crucial for its application as a synthetic intermediate.

Electronic Properties: Quantification of the electronic effects of the combined substituents on the benzonitrile core would provide insight into its potential utility in materials science. Computational studies, in conjunction with experimental measurements, could elucidate its HOMO/LUMO energy levels and other relevant electronic parameters.

Potential Applications:

Given its structure as a polysubstituted aminobenzonitrile, several potential applications can be envisioned:

Pharmaceutical Synthesis: The compound could serve as a key intermediate in the synthesis of novel bioactive molecules. The specific substitution pattern may impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to the final drug candidates.

Materials Science: As a building block, it could be incorporated into larger molecules designed for optoelectronic applications. The amino group provides a site for further functionalization to create donor-acceptor systems with potential for use in organic electronics.

Agrochemical Development: Similar to its potential in pharmaceuticals, this compound could be a precursor to new agrochemicals where the specific substitution pattern could lead to enhanced efficacy or selectivity.

The table below outlines these potential future research directions and applications:

| Area of Investigation | Specific Research Focus | Potential Outcome |

| Characterization | Full spectroscopic and crystallographic analysis. | A comprehensive dataset for future synthetic and computational work. |

| Reactivity Studies | Exploration of reactions at the amino and nitrile functionalities. | A deeper understanding of its synthetic utility and limitations. |

| Computational Modeling | DFT and other theoretical calculations of electronic structure. | Prediction of its suitability for materials science applications. |

| Derivative Synthesis | Creation of a library of compounds derived from this compound. | Discovery of new molecules with potential biological or material properties. |

Q & A

Q. Table 1: Typical Reaction Conditions for High-Purity Synthesis

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Solvent | Anhydrous DMF |

| Temperature | 110°C (reflux) |

| Purification | Column chromatography + Recrystallization |

| Purity Validation | HPLC (≥97% by area) |

Basic: What analytical techniques are critical for characterizing structural integrity and functional groups in this compound?

Methodological Answer:

A multi-spectral approach is essential:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~120 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and amino (N-H) stretches at ~3350 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 189.136) .

- Melting Point Analysis : Compare observed values (e.g., >250°C) with literature to detect impurities .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying nucleophilic sites (e.g., amino group) and electrophilic regions (e.g., nitrile carbon). Solvent effects (PCM model) and transition-state analysis (NEB method) further refine reaction pathways. For example, simulations may predict regioselective alkylation at the amino group due to higher electron density .

Advanced: How to resolve contradictions in reported melting points or spectral data across different research batches?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To resolve:

- Differential Scanning Calorimetry (DSC) : Distinguish polymorphs via distinct endothermic peaks.

- Cross-Validation : Compare NMR data with synthetic intermediates to trace contamination (e.g., unreacted precursors) .

- Batch Reproducibility Testing : Standardize reaction conditions (e.g., solvent purity, cooling rates during crystallization) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Adhere to OSHA/NIOSH guidelines:

- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation risks .

- Waste Disposal : Neutralize nitrile-containing waste with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of nitrile group transformations in this compound?

Methodological Answer:

Deuterium labeling at the benzylic position (C-H → C-D) can quantify primary KIEs in hydrolysis reactions. For example, a KIE > 1 indicates rate-limiting C-H bond cleavage, supporting a concerted mechanism. Time-resolved IR spectroscopy tracks intermediate formation (e.g., imine or amide) during isotopic tracing experiments .

Basic: What strategies improve the stability of this compound during long-term storage?

Methodological Answer:

- Storage Conditions : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation or moisture absorption .

- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products like benzoic acid derivatives .

Advanced: How does steric hindrance from the isopropyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

The bulky isopropyl group at position 3 directs EAS to the less hindered position 5 (para to nitrile). Competitive experiments with bromination (Br₂/FeBr₃) show >80% substitution at position 5, validated by NOESY NMR to confirm spatial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.